molecular formula C19H32O4Si B8105279 Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate

Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate

Cat. No.: B8105279
M. Wt: 352.5 g/mol
InChI Key: QTJBWAOCMULFMY-UHFFFAOYSA-N
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Description

Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate is a complex organic compound that features a benzyl ester group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxyl group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to yield the silyl ether . The benzyl ester group can be introduced through esterification reactions using benzyl alcohol and an appropriate carboxylic acid derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Cleavage Reagents: TBAF, acetic acid/water mixture

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary alcohols

    Substitution: Formation of free hydroxyl groups

Mechanism of Action

The mechanism of action of Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The cleavage of the silyl ether is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate and subsequent release of the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate is unique due to its combination of a benzyl ester and a TBDMS-protected hydroxyl group, making it highly versatile in synthetic applications. The presence of the TBDMS group provides enhanced stability compared to other silyl ethers, making it a preferred choice for protecting hydroxyl groups in complex synthetic routes .

Properties

IUPAC Name

benzyl 5-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4Si/c1-18(2,3)24(5,6)23-13-12-19(4,21)14-17(20)22-15-16-10-8-7-9-11-16/h7-11,21H,12-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJBWAOCMULFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C)(CC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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